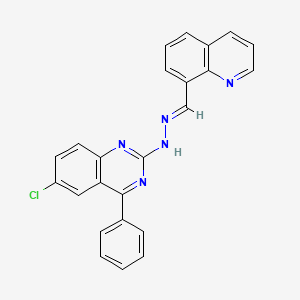
8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone, also known as QC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. QC belongs to the class of hydrazones and is synthesized through a simple and efficient method.
作用機序
The mechanism of action of 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone is not fully understood. However, it is believed that 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone exerts its anti-tumor effect by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has been shown to have a low toxicity profile and is well-tolerated in animal models. It has also been found to have a good pharmacokinetic profile, with high bioavailability and a long half-life. 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Furthermore, 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has been found to have anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of viral infections and inflammatory diseases.
実験室実験の利点と制限
8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has several advantages for lab experiments. It is easy to synthesize, has a high purity, and is cost-effective. Furthermore, 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has a low toxicity profile and is well-tolerated in animal models. However, 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone also has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological properties. Moreover, 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has not yet been tested in clinical trials, and its safety and efficacy in humans remain to be determined.
将来の方向性
There are several future directions for the research on 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone. Firstly, further studies are needed to elucidate the mechanism of action of 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone and its pharmacological properties. Secondly, clinical trials are needed to determine the safety and efficacy of 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone in humans. Thirdly, the potential of 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone as a therapeutic agent for viral infections and inflammatory diseases should be further explored. Finally, the development of novel 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone derivatives with enhanced pharmacological properties should be pursued.
Conclusion:
In conclusion, 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone is synthesized through a simple and efficient method and has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. Although further research is needed to elucidate its pharmacological properties and determine its safety and efficacy in humans, 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has the potential to be a valuable therapeutic agent for the treatment of various diseases.
合成法
8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone is synthesized through a reaction between 8-quinolinecarbaldehyde and 6-chloro-4-phenyl-2-quinazolinylhydrazine in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis method is simple, efficient, and cost-effective, making it suitable for large-scale production.
科学的研究の応用
8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has also been found to have a significant inhibitory effect on the growth of cancer cells in vitro and in vivo. Furthermore, 8-quinolinecarbaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
6-chloro-4-phenyl-N-[(E)-quinolin-8-ylmethylideneamino]quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN5/c25-19-11-12-21-20(14-19)23(17-6-2-1-3-7-17)29-24(28-21)30-27-15-18-9-4-8-16-10-5-13-26-22(16)18/h1-15H,(H,28,29,30)/b27-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMAXNLYXZOHAJ-JFLMPSFJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-phenyl-2-[(2E)-2-(quinolin-8-ylmethylidene)hydrazinyl]quinazoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-hydroxy-4-nitro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B5850137.png)
![2,5-dimethyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5850153.png)

![4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5850169.png)
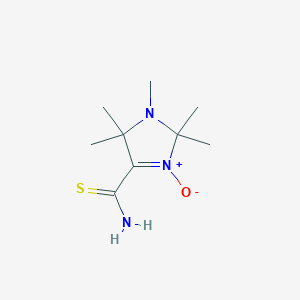
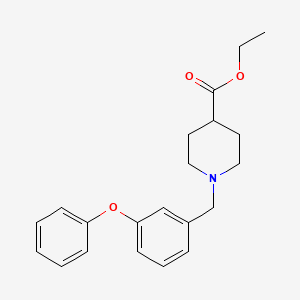
![1-[3-(1-pyrrolidinylsulfonyl)benzoyl]azepane](/img/structure/B5850180.png)
![2-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-N-phenylacetamide](/img/structure/B5850191.png)
![4-{[(4-fluorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5850196.png)
![2-[(4-methoxybenzoyl)amino]-6-methylbenzoic acid](/img/structure/B5850204.png)

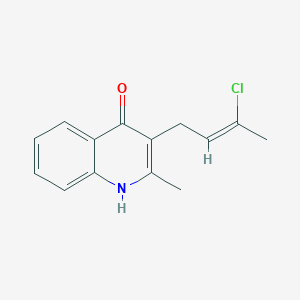
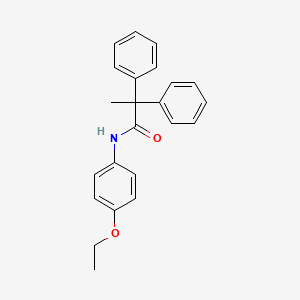
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5850232.png)